tert-butyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
tert-Butyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a flavonoid-derived compound characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a tert-butyl ester-linked acetoxy group at position 5. The tert-butyl ester enhances lipophilicity and stability compared to free carboxylic acids, making it a common motif in prodrug design . This compound is structurally related to bioactive flavonoids, which often exhibit antioxidant, anti-inflammatory, or kinase inhibitory properties.
Properties
IUPAC Name |
tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-14-22(15-7-10-18(27-5)20(11-15)28-6)23(26)17-9-8-16(12-19(17)30-14)29-13-21(25)31-24(2,3)4/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIZBYHVNNHLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through an esterification reaction using tert-butyl bromoacetate and a base such as potassium carbonate.
Final Coupling: The final coupling step involves the reaction of the intermediate products to form the desired tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one moiety, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester linkage, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of various enzymes, including oxidases and reductases.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. For example, it may inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The trifluoromethyl group in the CF₃-substituted analog (Table 1, row 3) improves metabolic stability due to its electron-withdrawing nature, a feature absent in the target compound .
- Ester Variants : Replacing the tert-butyl ester with a benzodioxole carboxylate (Table 1, row 4) introduces additional aromaticity, which may enhance interactions with hydrophobic enzyme pockets .
Ester Group Variations
Table 2: Ester Group Impact on Solubility and Stability
| Compound Name | Ester Group | Calculated XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | tert-butyl | ~4.5 (estimated) | 7 | 6 |
| (3β)-Cholest-5-en-3-yl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate | Steroidal cholest-5-en-yl | >10 | 7 | 12 |
| 2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide | Acetohydrazide | ~2.8 | 8 | 5 |
Key Observations :
- Lipophilicity : The steroidal ester derivative (Table 2, row 2) has significantly higher XLogP3 (>10) due to its bulky cholestane moiety, rendering it highly membrane-permeable but poorly water-soluble .
- Polarity : The acetohydrazide analog (Table 2, row 3) has lower lipophilicity (XLogP3 ~2.8) and increased hydrogen-bonding capacity, favoring aqueous solubility .
Dimeric and Polymeric Derivatives
Table 3: Dimeric Chromenone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Linkage Type |
|---|---|---|---|
| [2-(3,4-Dimethoxyphenyl)-4-oxo-chromen-6-yl] 2-[2-[2-[3-(3,4-dimethoxyphenyl)-4-oxo-chromen-7-yl]oxy-2-oxo-ethoxy]ethoxy]acetate | C₄₀H₃₄O₁₄ | 738.71 | Ethylene glycol spacer |
| [2-[2-(3,4-Dimethoxyphenyl)-4-oxo-chromen-6-yl]oxy-2-oxo-ethyl] 2-[2-[2-[2-[3-(3,4-dimethoxyphenyl)-4-oxo-chromen-7-yl]oxy-2-oxo-ethoxy]-2-oxo-ethoxy]ethoxy]acetate | C₄₄H₃₈O₁₈ | 854.78 | Extended polyethylene glycol spacer |
Key Observations :
- Spacer Length: Increasing the ethylene glycol spacer length (Table 3, row 2 vs.
- Pharmacokinetics : Dimeric structures exhibit higher molecular weights (>700 g/mol), which may limit blood-brain barrier penetration but improve plasma retention .
Biological Activity
Tert-butyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a chromen-7-yl moiety, and a methoxy-substituted phenyl group. Its molecular formula is , and it can be represented structurally as follows:
Anticancer Properties
Recent studies have indicated that similar chromen derivatives exhibit significant anticancer activity. For instance, compounds with the chromen structure have been shown to induce apoptosis in various cancer cell lines through the modulation of reactive oxygen species (ROS) and the activation of caspase pathways . The mechanism involves disruption of mitochondrial function leading to increased ROS levels, which are crucial for triggering apoptotic pathways.
Antimicrobial Activity
Compounds that share structural similarities with this compound have demonstrated antimicrobial properties. Research has shown that these compounds can inhibit the growth of several pathogenic bacteria and fungi by interfering with their metabolic pathways . The effectiveness often correlates with the presence of specific functional groups that enhance membrane permeability or inhibit enzyme activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : It might interact with specific receptors, altering cellular responses.
- Oxidative Stress Induction : By increasing ROS levels, it may induce oxidative stress in target cells, leading to cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of related chromen derivatives on breast cancer cells, compounds were tested using the MTT assay to evaluate cell viability. Results indicated that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM, suggesting a strong potential for further development into therapeutic agents .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating potent antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
